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Compound of Interest

Compound Name: TAS05567

Cat. No.: B12429882

A new generation of Spleen Tyrosine Kinase (Syk) inhibitors is demonstrating superior
selectivity compared to their predecessors, potentially offering a more favorable safety profile
for the treatment of a range of autoimmune and allergic diseases. TAS05567, a novel and
potent Syk inhibitor, has been shown in preclinical studies to have a significantly more targeted
kinase inhibition profile than first-generation inhibitors such as Fostamatinib (the prodrug of
R406), Entospletinib, and Cerdulatinib.

Syk is a critical mediator of signal transduction in various hematopoietic cells and a key
component of the B-cell receptor (BCR) signaling pathway.[1] Its role in immunity has made it
an attractive therapeutic target for inflammatory conditions. However, the clinical utility of first-
generation Syk inhibitors has been hampered by off-target effects, largely attributed to their
less selective nature.

Superior Selectivity Profile of TAS05567

TAS05567 has demonstrated high potency and selectivity for Syk, with an IC50 of 0.37 nM.[1]
In a comprehensive kinase panel of 192 kinases, TAS05567 exhibited greater than 70%
inhibition against only Syk and four other kinases: FLT3, JAK2, KDR, and RET.[1] This focused
activity contrasts sharply with the broader kinase activity of first-generation inhibitors.

Fostamatinib's active metabolite, R406, for instance, was found to be significantly less
selective. In one screen, R406 inhibited 79 kinases with a dissociation constant (Kd) of less
than 100 nM. This broader activity profile may contribute to the off-target effects observed with
this drug.
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Entospletinib, another first-generation inhibitor, shows greater selectivity than R406. In a
KinomeScan panel of 359 kinases, only TNK1 was identified as a significant off-target with a
Kd value less than 10-fold that of Syk. However, at higher concentrations, it can also inhibit
other kinases such as FIt3, Jak2, and c-Kit.

Cerdulatinib is a dual inhibitor of Syk and Janus kinases (JAKSs), with potent activity against
JAK1, JAK2, JAK3, and TYK2 in addition to Syk. This multi-targeted profile, while potentially
beneficial in certain contexts, represents a fundamentally different and less selective approach
compared to the highly targeted profile of TAS05567.

Comparative Kinase Inhibition Data

The following table summarizes the available quantitative data on the kinase selectivity of
TASO05567 and first-generation Syk inhibitors. It is important to note that direct comparison can
be challenging due to variations in the specific kinase panels and assay formats used in
different studies.
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Key Off-Targets
Inhibitor Primary Target IC50/Kd (Syk) and Potency
(IC50 or Kd)

Kinase Panel
Size

FLT3 (10 nM),

JAK2 (4.8 nM),
TAS05567 Syk 0.37 nM (IC50) 192

KDR (600 nM),

RET (29 nM)

Fostamatinib 79 kinases with N
Syk 41 nM (IC50) Not specified
(R406) Kd < 100 nM

7.7 nM (IC50),
" TNK1 (86 nM,
Entospletinib Syk 7.6 -10.5nM 359

(Kd) Kd)

JAK1 (12 nM),
JAK2 (6 nM),
JAK3 (8 nM),
Cerdulatinib Syk, JAKs 32 nM (IC50) TYK2 (0.5 nM) Not specified
and 19 other
kinases with
IC50 < 200 nM

Experimental Methodologies

The determination of kinase inhibitor selectivity relies on a variety of robust experimental
protocols, primarily biochemical and cellular assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a
purified kinase.

e Principle: The transfer of a phosphate group from ATP to a substrate by the kinase is
measured. Inhibition of this process by a compound is quantified to determine its potency
(e.g., IC50 value).

¢ Common Formats:
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o Radiometric Assays: Utilize radioactively labeled ATP ([y-32P]JATP or [y-33P]ATP) and
measure the incorporation of the radioactive phosphate into the substrate.

o Fluorescence-Based Assays: Employ various methods to generate a fluorescent signal
that is proportional to kinase activity. Examples include:

» LanthaScreen™ TR-FRET Assay: A time-resolved fluorescence resonance energy
transfer (TR-FRET) assay that measures the binding of a fluorescently labeled antibody
to a phosphorylated substrate.

» ADP-Glo™ Kinase Assay: A luminescent assay that quantifies the amount of ADP

produced during the kinase reaction.

KinomeScan™ Selectivity Profiling

This is a high-throughput competition binding assay used to determine the selectivity of a

compound against a large panel of kinases.

e Principle: A test compound is competed against an immobilized, active-site directed ligand
for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is
measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase
indicates stronger binding of the test compound. The results are often reported as the
dissociation constant (Kd) or the percentage of control (%Ctrl), where a lower value signifies

a stronger interaction.

Cellular Assays

These assays assess the inhibitory activity of a compound within a cellular context, providing a
more physiologically relevant measure of target engagement.

¢ Phospho-Syk (pSyk) Assay: This assay measures the level of Syk phosphorylation at
specific tyrosine residues, which is a hallmark of its activation.

o Principle: Cells are stimulated to activate the Syk pathway in the presence or absence of
an inhibitor. The levels of phosphorylated Syk are then quantified using methods such as:

= Western Blotting: Utilizes phospho-specific antibodies to detect pSyk in cell lysates.
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» Flow Cytometry: Employs fluorescently labeled phospho-specific antibodies to quantify
pSyk levels in individual cells.

» ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that captures Syk
and detects its phosphorylation using a specific antibody.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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